3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride
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Overview
Description
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridinium tribromide. This intermediate is then treated with acetone to yield 3-bromo-2-methylimidazo[1,2-a]pyridinium bromide, which is further reacted with sodium carbonate in methanol to produce 3-bromo-2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, such as light-sensitive dyes and optical media for data storage.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methylimidazo[1,2-a]pyridine
- 3-bromo-2-methylimidazo[1,2-a]pyridinium bromide
- 2-amino-1-propargylpyridinium bromide
- 2-amino-1-(2-bromoallyl)pyridinium bromide
Uniqueness
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
2751610-98-5 |
---|---|
Molecular Formula |
C8H10BrCl2N3 |
Molecular Weight |
299 |
Purity |
95 |
Origin of Product |
United States |
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